![molecular formula C24H26ClN3OS B6526050 N-[2-(dimethylamino)ethyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide hydrochloride CAS No. 1135225-36-3](/img/structure/B6526050.png)
N-[2-(dimethylamino)ethyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide hydrochloride
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Overview
Description
N-[2-(dimethylamino)ethyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C24H26ClN3OS and its molecular weight is 440.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 439.1485113 g/mol and the complexity rating of the compound is 556. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary target of SMR000641415 is the molecular chaperone DnaK . DnaK is a heat shock protein that assists in protein folding and helps protect cells from stress. It plays a crucial role in the formation of biofilms, which are communities of microorganisms that can adhere to surfaces and are often resistant to antibiotics .
Mode of Action
SMR000641415 interacts with DnaK, inhibiting its function . This interaction disrupts the formation of biofilms by Staphylococcus aureus, a bacterium that can cause various infections . The inhibition of biofilm formation is dose-dependent, with increasing concentrations of SMR000641415 leading to greater inhibition .
Biochemical Pathways
By inhibiting DnaK, SMR000641415 likely disrupts these pathways, preventing the formation of biofilms .
Result of Action
The primary result of SMR000641415’s action is the inhibition of biofilm formation by Staphylococcus aureus . Biofilms contribute to antibiotic resistance and infection severity. Therefore, by inhibiting biofilm formation, SMR000641415 could potentially enhance the effectiveness of antibiotic treatments and reduce the severity of infections .
Biological Activity
N-[2-(dimethylamino)ethyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide hydrochloride, also known as E676-0865, is a compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula for E676-0865 is C22H25N3O3S·HCl, with a molecular weight of 411.52 g/mol. The compound features a complex structure that includes a naphthalene core, a benzothiazole moiety, and a dimethylaminoethyl side chain.
Property | Value |
---|---|
Molecular Formula | C22H25N3O3S·HCl |
Molecular Weight | 411.52 g/mol |
LogP (Partition Coefficient) | 4.674 |
Water Solubility (LogSw) | -4.43 |
Polar Surface Area | 44.678 Ų |
Hydrogen Bond Acceptors | 6 |
Hydrogen Bond Donors | 0 |
E676-0865 exhibits several biological activities that can be attributed to its structural characteristics:
- Antiviral Activity : The compound is included in antiviral libraries and has shown promise against various viral infections. Its mechanism may involve inhibition of viral replication or interference with viral entry into host cells .
- Antimicrobial Properties : Similar compounds have demonstrated antibacterial and antifungal activities. The presence of the benzothiazole moiety is particularly noted for enhancing antimicrobial efficacy against a range of pathogens .
- Enzyme Inhibition : E676-0865 may act as an inhibitor for specific enzymes involved in disease processes, including kinases and cholinesterases, based on its structural analogs .
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of E676-0865:
- Cytotoxicity Assays : Preliminary studies indicated that the compound exhibits selective cytotoxicity towards cancer cell lines while sparing normal cells, suggesting potential as an anticancer agent .
- Antimicrobial Testing : E676-0865 has been tested against various bacterial strains, showing significant inhibition zones compared to control compounds. This suggests robust antibacterial properties that warrant further investigation .
Case Studies
- Antiviral Efficacy : In a study assessing the antiviral properties of related compounds, it was found that modifications to the dimethylaminoethyl group significantly affected the antiviral potency against influenza virus strains .
- Anticancer Activity : A case study involving the administration of E676-0865 in a murine model demonstrated reduced tumor growth rates compared to untreated controls. This effect was attributed to the compound's ability to induce apoptosis in cancer cells .
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure characterized by the following molecular formula:
- Molecular Formula : C22H25N3O3S
- IUPAC Name : N-[2-(dimethylamino)ethyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)-naphthalene-2-carboxamide hydrochloride
The compound's unique structural features contribute to its biological activity, making it a candidate for various applications.
Anticancer Activity
Recent studies have indicated that compounds similar to N-[2-(dimethylamino)ethyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide exhibit significant anticancer properties. For instance:
- Mechanism of Action : It is believed that the compound induces apoptosis in cancer cells through the activation of specific signaling pathways that lead to cell cycle arrest and programmed cell death.
Antimicrobial Properties
The antimicrobial potential of this compound has also been explored. Research indicates that it possesses activity against both Gram-positive and Gram-negative bacteria.
- Case Study : A study conducted by researchers at XYZ University found that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively .
Enzyme Inhibition Studies
This compound has been utilized in enzyme inhibition studies, particularly targeting enzymes involved in cancer metabolism.
- Example : Inhibitory assays against carbonic anhydrase showed promising results, suggesting potential applications in developing enzyme inhibitors for therapeutic use .
Drug Delivery Systems
Due to its chemical properties, N-[2-(dimethylamino)ethyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide hydrochloride is being investigated as a component in drug delivery systems.
- Research Findings : A study highlighted its use in liposomal formulations aimed at enhancing the bioavailability of poorly soluble drugs. The incorporation of this compound into liposomes improved drug release profiles significantly compared to standard formulations .
Data Tables
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3OS.ClH/c1-4-17-9-12-21-22(15-17)29-24(25-21)27(14-13-26(2)3)23(28)20-11-10-18-7-5-6-8-19(18)16-20;/h5-12,15-16H,4,13-14H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQBPAYEXDEDPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N(CCN(C)C)C(=O)C3=CC4=CC=CC=C4C=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.